molecular formula C9H6N2O3 B3023498 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid CAS No. 4901-94-4

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

Cat. No. B3023498
CAS RN: 4901-94-4
M. Wt: 190.16 g/mol
InChI Key: XWHYSVFRPYIDHP-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridine carboxylic acids. It has been widely used in scientific research due to its unique chemical and biological properties.

Scientific Research Applications

Spectroscopic Studies

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid and its derivatives have been a subject of spectroscopic studies. Santo et al. (2003) explored the solvatochromism in derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, in various solvents. Their study provided insights into the relative stabilities of these isomers and their interactions with solvents, contributing to understanding the fundamental properties of these compounds (Santo et al., 2003).

Luminescent Properties

Research by Wei et al. (2016) focused on the luminescent properties of Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives. These complexes exhibited high luminescence in aqueous solutions and showed favorable photostability and sensitive pH response behavior, making them potentially valuable for bioimaging applications and as pH probes (Wei et al., 2016).

Synthesis of Novel Compounds

Perillo et al. (2009) synthesized a series of dihydro-8-hydroxy-naphthyridine carboxylic acid derivatives from pyridinedicarboxylic acid derivatives. These compounds, with potential pharmacological activity, were characterized spectroscopically, supporting their enol-lactam structure in different states. This research contributes to the development of new pharmacologically active naphthyridines (Perillo et al., 2009).

Molecular Interaction and Crystallography

Bučar et al. (2007) synthesized caffeine-containing co-crystals of hydroxy-2-naphthoic acids to understand the molecular interactions and crystallography of these compounds. This study revealed insights into the hydrogen-bonded carboxylic acid dimer formations in the presence of a hydroxyl-caffeine heterosynthon, contributing to the field of crystal engineering (Bučar et al., 2007).

Pharmaceutical Applications

Zeng et al. (2012) investigated the use of 1,6-naphthyridine-7-carboxamide as a scaffold for developing antiretroviral drugs and repositioning them for cancer therapeutics. They designed novel analogues with significant cytotoxicity in cancer cell lines, showcasing the potential of these compounds in cancer treatment (Zeng et al., 2012).

Anti-Corrosive Properties

Singh et al. (2016) studied the corrosion inhibition efficiencies of naphthyridine derivatives on mild steel in hydrochloric acid. Their findings showed high inhibition activities and contributed to understanding the application of these compounds in corrosion prevention (Singh et al., 2016).

Future Directions

The future directions for research on 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid and related compounds are likely to continue focusing on their synthesis and biological applications . The correlation of synthesis with biological activity remains an area of interest .

properties

IUPAC Name

4-oxo-1H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHYSVFRPYIDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214548
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4901-94-4
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4901-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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